molecular formula C12H12FN3O B1492383 6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one CAS No. 2098104-90-4

6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one

Cat. No. B1492383
CAS RN: 2098104-90-4
M. Wt: 233.24 g/mol
InChI Key: IHBGWGVACUMURH-UHFFFAOYSA-N
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Description

6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one, also known as 6-FEDHP, is an important class of organic compounds with a wide range of applications in the scientific research field. It is a heterocyclic compound containing an aromatic ring, a pyridine ring, and a fluorine atom. 6-FEDHP has been extensively studied due to its unique chemical properties, which make it an attractive compound for use in the synthesis of various organic compounds.

Scientific Research Applications

Potential Inhibitor Towards HIV-1 Activity

One study describes the synthesis of novel fluorine-substituted isolated and fused heterobicyclic nitrogen systems bearing the 6-(2’-Phosphorylanilido)-1,2,4-Triazin-5-One moiety as potential inhibitors towards HIV-1 activity. The compounds were synthesized through various ring closure reactions and evaluated for their potential as HIV-1 inhibitors, indicating the significance of fluorine substitution in medicinal chemistry applications (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

Cardioactive Agents

Another study reviews the importance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety in the development of cardioactive agents. This moiety is a vital structural part of many cardio-active pyridazinone derivatives, which are either in clinical use or have been tested in clinical trials, showcasing the role of this compound in developing treatments for cardiovascular diseases (Imran & Abida, 2016).

Anticonvulsant Activity

Research into substituted pyridazinone derivatives includes the synthesis and evaluation of their anticonvulsant activity. Derivatives of 6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one were synthesized and tested for their potential as anticonvulsant agents, revealing some compounds with significant activity and highlighting the therapeutic potential of these derivatives in treating seizure disorders (Samanta et al., 2011).

Synthesis and Drug Discovery

The compound and its derivatives serve as key intermediates in the synthesis of various pharmacologically active molecules. For example, studies have demonstrated the use of fluorophenyl pyridazinyl ketones as valuable precursors for synthesizing benzo-annelated heterocyclic systems, indicating their utility in creating novel therapeutic agents with potential antitumor, antibacterial, and cardiovascular activities (Heinisch, Haider, & Moshuber, 1994).

properties

IUPAC Name

6-(4-aminophenyl)-2-(2-fluoroethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-7-8-16-12(17)6-5-11(15-16)9-1-3-10(14)4-2-9/h1-6H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBGWGVACUMURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one

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